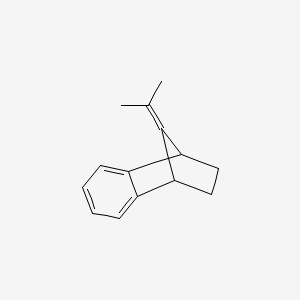

Benzonorbornene, 9-isopropylidene-

Description

Benzonorbornene as a Bicyclic Hydrocarbon Framework

Benzonorbornene, systematically named 1,4-methano-1,4-dihydronaphthalene, is characterized by a bicyclo[2.2.1]heptane (norbornane) system where two adjacent carbon atoms are part of a fused benzene (B151609) ring. This fusion results in a rigid and conformationally constrained structure. The geometry of the bicyclic system holds the aromatic ring in a fixed orientation, which can influence the steric accessibility and electronic environment of both the aromatic and aliphatic portions of the molecule. This inherent rigidity has made benzonorbornene and its derivatives valuable probes for studying reaction mechanisms and stereochemical outcomes.

The synthesis of the parent benzonorbornene is historically significant and is often achieved through a Diels-Alder reaction between benzyne (B1209423) and cyclopentadiene (B3395910). This cycloaddition reaction efficiently constructs the bicyclic framework in a single step.

The Isopropylidene Group: Structural and Electronic Implications at the 9-Position

The introduction of an isopropylidene group, a C=C(CH₃)₂, moiety, at the 9-position of the benzonorbornene skeleton introduces several key structural and electronic modifications. The 9-position, also known as the anti-position of the methylene (B1212753) bridge in norbornene, is sterically significant. The presence of the exocyclic double bond and two methyl groups of the isopropylidene substituent creates a sterically demanding environment.

Historical Context of Norbornene and Benzonorbornene Derivatives in Organic Synthesis Research

The study of norbornene and its derivatives has a rich history, dating back to the mid-20th century, and has been pivotal in the development of fundamental concepts in organic chemistry, including the understanding of strained ring systems and pericyclic reactions. The Diels-Alder reaction, a cornerstone of organic synthesis, is central to the creation of the norbornene framework. researchgate.net

The pioneering work on the synthesis and reactions of various substituted norbornenes and benzonorbornenes, such as the investigations into chloro- and bromobenzonorbornenes by Wilt and colleagues in the 1960s, laid the groundwork for understanding the reactivity of these systems. acs.orgresearchgate.net These early studies explored the influence of substituents on the stereochemistry of reactions and the stability of reaction intermediates.

A significant advancement in the application of norbornene derivatives came with the advent of Ring-Opening Metathesis Polymerization (ROMP). Norbornene-based monomers are highly reactive in ROMP due to the strain relief that drives the polymerization process. This has led to the development of a wide range of functional polymers with unique properties. While the polymerization of 9-isopropylidenebenzonorbornene itself is not widely reported, the broader class of benzonorbornene derivatives has been explored as monomers in polymer science.

Structure

3D Structure

Properties

CAS No. |

7350-77-8 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-triene |

InChI |

InChI=1S/C14H16/c1-9(2)14-12-7-8-13(14)11-6-4-3-5-10(11)12/h3-6,12-13H,7-8H2,1-2H3 |

InChI Key |

LKPODQYMUXPGQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C2CCC1C3=CC=CC=C23)C |

Origin of Product |

United States |

Synthetic Methodologies for Benzonorbornene, 9 Isopropylidene and Its Analogues

Retrosynthetic Analysis of the Benzonorbornene, 9-Isopropylidene- Scaffold

A retrosynthetic analysis of Benzonorbornene, 9-isopropylidene- provides a logical roadmap for its synthesis. The most evident disconnection is the carbon-carbon double bond of the isopropylidene group, which points to a Wittig-type reaction. This suggests that the immediate precursor would be 9-ketobenzonorbornene.

Further deconstruction of the 9-ketobenzonorbornene scaffold involves breaking the bonds formed during the creation of the bicyclic system. The benzonorbornene framework can be disconnected via a retro-Diels-Alder reaction. This key step identifies cyclopentadiene (B3395910) as the diene and benzyne (B1209423) as the dienophile. Benzyne itself is a reactive intermediate that can be generated from various precursors, such as 2-aminobenzoic acid or a halobenzene. This analysis outlines a convergent synthetic strategy where the key fragments are brought together in a few strategic steps.

Multistep Synthesis Approaches

The forward synthesis, guided by the retrosynthetic analysis, involves a sequence of reactions to build the target molecule from simpler starting materials.

Formation of the Norbornene Skeleton

The foundation of the target molecule is the norbornene skeleton, a bicyclo[2.2.1]heptene system. This structure is classically and efficiently synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction. The most common approach involves the reaction of cyclopentadiene, acting as the conjugated diene, with an alkene, which serves as the dienophile. acs.org Cyclopentadiene is a highly reactive diene in such reactions due to its locked cisoid conformation, which is ideal for the concerted mechanism of the Diels-Alder reaction. nih.gov It is important to note that cyclopentadiene readily dimerizes at room temperature through a self-Diels-Alder reaction and must often be freshly prepared by heating the dimer ("cracking") before use. msu.edu

Introduction of the Benzene (B151609) Moiety

To construct the benzonorbornene framework, a dienophile that will result in a fused benzene ring is required. A powerful and direct method is the Diels-Alder reaction between cyclopentadiene and benzyne. vaia.com Benzyne is a highly reactive and transient species that can be generated in situ. A common method for its generation is from the diazotization of anthranilic acid or by the treatment of a halobenzene with a strong base. vaia.com The reaction of benzyne with cyclopentadiene yields benzonorbornadiene. nih.gov To obtain benzonorbornene, a selective hydrogenation of the non-aromatic double bond of benzonorbornadiene is necessary, leaving the aromatic ring intact.

Incorporation of the Isopropylidene Group

The final key structural feature to be installed is the 9-isopropylidene group. This is typically achieved through a Wittig reaction on a ketone precursor, specifically 9-ketobenzonorbornene. youtube.com The Wittig reaction utilizes a phosphorus ylide, in this case, isopropylidenetriphenylphosphorane, which is generated by treating the corresponding phosphonium (B103445) salt with a strong base. This ylide then reacts with the ketone at the 9-position of the benzonorbornene scaffold. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene (the isopropylidene group) and triphenylphosphine (B44618) oxide as a byproduct. youtube.comyoutube.com

The synthesis of the 9-ketobenzonorbornene precursor is a critical step. One potential route involves the oxidation of the corresponding alcohol, 9-hydroxybenzonorbornene. This alcohol could be obtained through various methods, including the hydroboration-oxidation of benzonorbornadiene, which would need to be followed by oxidation of the resulting alcohol to the ketone. Another approach could involve the cycloaddition of a fulvene (B1219640) derivative, such as 6,6-dimethylfulvene (B1295306), with benzyne, which could potentially lead to a precursor that can be converted to the target molecule.

Key Synthetic Strategies and Transformations

The synthesis of Benzonorbornene, 9-isopropylidene-, and its analogues relies heavily on a few powerful and versatile reactions.

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is the cornerstone for building the bicyclic framework of the target molecule and its analogues. It is a [4+2] cycloaddition between a conjugated diene and a dienophile. researchgate.net The reaction is stereospecific and often proceeds with high regioselectivity. In the context of benzonorbornene synthesis, the reaction between cyclopentadiene and benzyne is a prime example. vaia.comnih.gov

The versatility of the Diels-Alder reaction allows for the synthesis of a wide range of analogues by varying the diene and dienophile. For instance, substituted cyclopentadienes or different dienophiles can be used to introduce various functionalities onto the benzonorbornene scaffold. The reaction conditions can also be tuned to control the stereochemical outcome, often favoring the formation of the endo product under kinetic control due to secondary orbital interactions.

Below is a table summarizing representative Diels-Alder reactions for the formation of norbornene-type scaffolds.

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

| Cyclopentadiene | Ethylene (B1197577) | Norbornene | High pressure, 200°C | High | acs.org |

| Cyclopentadiene | p-Benzoquinone | endo-Adduct | Water | 96 | nih.gov |

| Cyclopentadiene | Benzyne | Benzonorbornadiene | in situ generation of benzyne | - | vaia.comnih.gov |

| 1,2,3,4-Tetrachlorocyclopentadiene ethylene ketal | Styrene | Substituted norbornene | 80°C, dioxane | - | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Utilizing Arynes as Dienophiles

Arynes, highly reactive intermediates derived from aromatic rings by the removal of two substituents, serve as potent dienophiles in Diels-Alder reactions for the construction of benzonorbornene skeletons. nih.govwikipedia.org The strained triple bond within the aromatic ring makes arynes excellent electrophiles. wikipedia.org This reactivity is harnessed in cycloaddition reactions with suitable dienes to form the bicyclic system of benzonorbornene derivatives. The generation of arynes under mild conditions, such as the fluoride-induced 1,2-elimination of 2-(trimethylsilyl)aryl triflates, has significantly expanded the scope of their application in organic synthesis. nih.gov The use of arynes has been instrumental in the total synthesis of various natural products. wikipedia.orgorgsyn.org

Cyclopentadiene and Benzyne Precursors

The reaction between cyclopentadiene and benzyne generated from these precursors leads to the formation of benzonorbornadiene, which can then be further functionalized to produce a variety of derivatives. For instance, the cycloaddition of cyclopentadiene with 6,7-indolyne has been used in the synthesis of complex tetracyclic natural products. wikipedia.org

| Benzyne Precursor | Generation Method | Reference |

| Halobenzenes | Low-temperature metal-halogen exchange | scilit.com |

| o-(Trimethylsilyl)phenyl triflates | Fluoride-induced 1,2-elimination | nih.govnih.gov |

| Anthranilic acid | Diazotization | nih.gov |

Continuous-Flow Reactor Methodologies for Aryne-Mediated Cycloadditions

The use of continuous-flow reactors has emerged as a valuable technique for conducting aryne-mediated cycloadditions. nih.gov This methodology offers several advantages over traditional batch processes, including improved control over reaction parameters such as temperature and reaction time, which is crucial when dealing with highly reactive intermediates like arynes. nih.gov The enhanced mass and heat transfer in flow reactors can prevent the formation of hotspots and minimize the generation of side products. nih.gov

A key challenge in transferring aryne chemistry to continuous flow is the solubility of reagents, particularly the fluoride (B91410) source required for aryne generation from precursors like 2-(trimethylsilyl)aryl triflates. While cesium fluoride (CsF) is commonly used in batch reactions, its low solubility in organic solvents limits its use in flow systems. nih.gov To overcome this, more soluble fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) and tetrabutylammonium difluorotriphenylsilicate (TBAT) have been successfully employed in continuous-flow aryne generation. nih.gov

These flow methodologies have been applied to the synthesis of various compounds, including quinolones and benzotriazoles, demonstrating the versatility and safety advantages of this approach for handling potentially hazardous intermediates and reactions. nih.gov

Addition of Fulvenes in Benzonorbornene Synthesis

Fulvenes, a class of cross-conjugated olefins, are valuable reagents in the synthesis of complex polycyclic scaffolds, including benzonorbornene derivatives. beilstein-journals.orgnih.gov Their unique electronic properties and reactivity allow them to participate in various cycloaddition reactions. beilstein-journals.org Specifically, 6,6-disubstituted fulvenes, such as 6,6-dimethylfulvene, can react with dienophiles to create the isopropylidene group found in "Benzonorbornene, 9-isopropylidene-".

The synthesis of fulvenes themselves was first reported by Thiele in 1900 through the condensation of aldehydes or ketones with cyclopentadiene. nih.govnih.gov While this method can suffer from low yields and the formation of resinous byproducts, alternative synthetic routes have been developed. nih.gov These include the alkylation of sodium cyclopentadienide (B1229720) followed by elimination. nih.gov

In the context of benzonorbornene synthesis, the Diels-Alder reaction between a fulvene and a suitable dienophile, such as an aryne, provides a direct route to the desired 9-isopropylidene-benzonorbornene framework. nih.gov This approach has been shown to be efficient and scalable for producing a range of benzonorbornadiene derivatives. nih.gov

| Fulvene Type | Reactant Partner in Cycloaddition | Resulting Scaffold | Reference |

| Pentafulvenes | Arynes | Benzonorbornadiene derivatives | nih.gov |

| Pentafulvenes | Dienes (e.g., 1,2-benzoquinones, tropones) | Polycyclic compounds | nih.gov |

| 6,6-dimethylfulvene | Dienophile | 9-isopropylidene-benzonorbornene framework | nih.govchemeo.com |

Halogenation and Dehydrohalogenation Reactions in Precursor Synthesis

Halogenation and subsequent dehydrohalogenation reactions are fundamental transformations in organic synthesis and play a crucial role in the preparation of precursors for benzonorbornene synthesis. nih.govyoutube.com These reactions are often employed to introduce unsaturation into a molecule, which is a key step in creating the diene or dienophile components needed for cycloaddition reactions.

Dehydrohalogenation, typically an elimination reaction (E2), is used to form double bonds by removing a hydrogen and a halogen atom from adjacent carbons. youtube.com This can be achieved by treating a dihalide with a strong base. youtube.com Depending on the starting material, a single dehydrohalogenation can produce an alkene, while a double dehydrohalogenation of a dihalide can yield an alkyne. youtube.com

In the synthesis of benzonorbornene precursors, these reactions might be used to synthesize the cyclopentadiene ring system or to generate the benzyne intermediate from a dihalobenzene. For example, the treatment of a vicinal or geminal dihalide with two equivalents of a strong base can lead to the formation of an alkyne, which is the key functional group of an aryne. youtube.com

Metal-Catalyzed Hydrogenation for Double Bond Reduction

Metal-catalyzed hydrogenation is a widely used method for the reduction of double bonds to single bonds. researchgate.net In the context of benzonorbornene synthesis, this reaction can be employed to convert a benzonorbornadiene precursor, which contains a double bond in the bicyclic ring system, to the corresponding saturated benzonorbornene.

A variety of metal catalysts can be used for this transformation, including both precious and non-precious metals. researchgate.net Well-defined, bench-stable manganese(I) complexes have been shown to be effective catalysts for the hydrogenation of alkenes. researchgate.net These reactions are often carried out under a hydrogen atmosphere at elevated temperatures and pressures, and may require the presence of a base. researchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. This method provides a reliable way to access the saturated benzonorbornene core structure from its unsaturated precursor.

Nucleophilic Substitution Reactions in Derivative Synthesis

Nucleophilic substitution reactions are a cornerstone of organic chemistry and are frequently used to introduce a wide range of functional groups onto a molecular scaffold. rsc.orgnih.govyoutube.commasterorganicchemistry.comyoutube.com In the synthesis of benzonorbornene derivatives, these reactions can be applied to a precursor that bears a suitable leaving group, such as a halogen. rsc.org

For instance, photoinitiated nucleophilic substitution reactions on bromonorbornenes and their derivatives with nucleophiles like Me3Sn- and Ph2P- anions in liquid ammonia (B1221849) have been reported to proceed in good yields. rsc.org The stereochemical outcome of these reactions can be influenced by the structure of the substrate. rsc.org

Another important application is the nucleophilic aromatic substitution (SNAAr) on an aryl halide precursor to the benzonorbornene system. youtube.commasterorganicchemistry.com This type of reaction typically requires an activated aromatic ring, often with electron-withdrawing groups in the ortho or para positions to the leaving group. youtube.com The mechanism can proceed through an addition-elimination pathway involving a Meisenheimer complex or via an elimination-addition pathway involving a benzyne intermediate. youtube.commasterorganicchemistry.com These reactions allow for the introduction of various nucleophiles, expanding the diversity of accessible benzonorbornene derivatives.

Control of Stereochemistry and Isomer Formation

The Diels-Alder reaction is renowned for its high degree of stereospecificity, and this holds true for the synthesis of 9-isopropylidenebenzonorbornene. The spatial arrangement of the reactants directly influences the stereochemistry of the product. In the cycloaddition of benzyne with 6,6-dimethylfulvene, two primary stereoisomers can theoretically be formed: the endo and exo adducts.

The terms endo and exo describe the relative orientation of the diene's substituent, in this case, the isopropylidene group, with respect to the larger, unsaturated bridge of the dienophile (the benzene ring). In the endo isomer, the isopropylidene group is oriented towards the benzene ring, while in the exo isomer, it is directed away from it.

Overwhelmingly, the literature on Diels-Alder reactions involving fulvenes indicates a strong preference for the formation of the endo adduct. beilstein-journals.org This selectivity is attributed to secondary orbital interactions between the p-orbitals of the substituent on the fulvene and the developing pi system of the dienophile in the transition state. These favorable electronic interactions stabilize the endo transition state, leading to its preferential formation. While the exo isomer is sterically less hindered, the electronic stabilization of the endo pathway makes it the kinetically favored product. Therefore, the synthesis of 9-isopropylidenebenzonorbornene is expected to yield predominantly the endo isomer.

The table below summarizes the expected stereochemical outcome of the Diels-Alder reaction between benzyne and 6,6-dimethylfulvene.

| Reactants | Major Product Stereoisomer | Rationale |

| Benzyne + 6,6-Dimethylfulvene | endo | Favorable secondary orbital interactions |

Purity and Yield Optimization in Synthetic Pathways

Optimizing the purity and yield of 9-isopropylidenebenzonorbornene requires careful control over several experimental parameters. A primary challenge in the synthesis is the high reactivity of the starting materials, particularly the fulvene, which can undergo self-dimerization via a competing Diels-Alder reaction.

To maximize the yield of the desired product and minimize side reactions, the following factors are crucial:

Reaction Temperature: The Diels-Alder reaction is often carried out at elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to the retro-Diels-Alder reaction or promote undesired side reactions. The optimal temperature must be determined empirically for the specific reaction setup.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents of moderate polarity are typically employed for Diels-Alder reactions.

Stoichiometry of Reactants: The relative amounts of benzyne precursor and 6,6-dimethylfulvene can impact the yield. Often, a slight excess of the more stable or readily available reactant is used to ensure complete consumption of the limiting reagent.

Purification Method: After the reaction is complete, the crude product mixture will likely contain the desired 9-isopropylidenebenzonorbornene, unreacted starting materials, and byproducts from side reactions such as fulvene dimers. Purification is typically achieved through techniques like column chromatography or recrystallization. Column chromatography allows for the separation of compounds based on their different affinities for the stationary phase. Recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution.

The following table outlines key parameters and their impact on the purity and yield of 9-isopropylidenebenzonorbornene.

| Parameter | Influence on Purity and Yield | Optimization Strategy |

| Reaction Temperature | Affects reaction rate and potential for side reactions or decomposition. | Empirical determination of the optimal temperature to balance reaction speed and selectivity. |

| Solvent | Can influence reaction kinetics and solubility of reactants and products. | Selection of an inert, aprotic solvent that provides good solubility for the reactants. |

| Reactant Ratio | An excess of one reactant can drive the reaction to completion but may complicate purification. | Careful adjustment of the stoichiometry to maximize the conversion of the limiting reagent while minimizing side products. |

| Purification | Critical for removing unreacted starting materials, byproducts (e.g., fulvene dimers), and other impurities. | Employment of column chromatography and/or recrystallization to isolate the product in high purity. |

Reaction Mechanisms and Reactivity of Benzonorbornene, 9 Isopropylidene

Cycloaddition Reactions

The presence of two distinct double bonds in Benzonorbornene, 9-isopropylidene- — the endocyclic norbornene double bond and the exocyclic isopropylidene double bond — offers multiple potential sites for cycloaddition reactions. The reactivity of each of these sites is governed by a combination of steric and electronic factors.

Diels-Alder Reactivity of the Norbornene Moiety

The norbornene system is a well-known dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. masterorganicchemistry.comlibretexts.org The strained nature of the double bond within the bicyclo[2.2.1]heptene framework enhances its reactivity towards dienes. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.com The rate of these reactions is significantly influenced by the electronic properties of the reactants; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.comchemistrysteps.com

Participation of Exocyclic Double Bonds in Cycloadditions

The exocyclic isopropylidene double bond also presents a potential site for cycloaddition. Its reactivity would be influenced by the electronic nature of the attacking reagent. While less commonly observed as a dienophile in traditional Diels-Alder reactions compared to the strained norbornene system, it could potentially participate in other types of cycloadditions, such as [2+2] or [3+2] cycloadditions, depending on the reaction partner and conditions. The steric hindrance posed by the two methyl groups on the exocyclic double bond would likely play a significant role in its reactivity.

Regioselectivity and Stereoselectivity in Cycloaddition Pathways

In any cycloaddition reaction involving an unsymmetrical reagent, the questions of regioselectivity (the orientation of the addition) and stereoselectivity (the spatial arrangement of the new bonds) are of paramount importance. youtube.com In the context of the Diels-Alder reaction on the norbornene moiety, the approach of the diene can occur from either the exo or the endo face of the bicyclic system. Generally, the endo product is favored due to secondary orbital interactions, a phenomenon known as the Alder-endo rule. chemistrysteps.com

The regioselectivity would be dictated by the electronic and steric influences of the substituents on both the diene and the dienophile. youtube.com Without specific experimental data for 9-isopropylidenebenzonorbornene, any predictions regarding the precise regio- and stereochemical outcomes of its cycloaddition reactions would be speculative and based on analogies to similar systems.

Cationic Intermediates and Rearrangement Processes

The strained bicyclic framework of benzonorbornene derivatives makes them prone to skeletal rearrangements, often proceeding through carbocationic intermediates. These rearrangements are typically initiated by electrophilic attack on a double bond or by the departure of a leaving group.

Carbocation Formation and Stabilization

Protonation of either the endocyclic or exocyclic double bond of 9-isopropylidenebenzonorbornene with a strong acid would lead to the formation of a carbocation. The stability of the resulting carbocation is a key factor in determining the subsequent reaction pathway. Carbocation stability generally follows the order: tertiary > secondary > primary. The initial carbocation formed from 9-isopropylidenebenzonorbornene could be stabilized by the bicyclic framework and potentially by the adjacent aromatic ring.

Skeletal Rearrangements in Bridged Carbocyclics

Once formed, carbocations in bridged bicyclic systems are known to undergo rapid skeletal rearrangements to form more stable intermediates. These rearrangements can involve hydride shifts (the migration of a hydrogen atom with its bonding electrons) or Wagner-Meerwein rearrangements (the migration of an alkyl or aryl group). In the case of a carbocation derived from 9-isopropylidenebenzonorbornene, a cascade of such rearrangements could lead to a variety of structurally different products. The specific pathway of these rearrangements would be highly dependent on the reaction conditions and the initial site of carbocation formation. The study of such rearrangements provides valuable insight into the fundamental principles of carbocation chemistry.

1,3-Shifts and Other Intramolecular Transformations

Intramolecular rearrangements, particularly sigmatropic shifts, are a key facet of the reactivity of strained cyclic systems. In the context of 9-isopropylidenebenzonorbornene, while specific studies on 1,3-shifts are not extensively documented in readily available literature, the potential for such transformations can be inferred from the behavior of related benzonorbornene systems. These rearrangements are typically driven by the release of ring strain and the formation of a more stable isomeric structure. The rigid bicyclic framework of benzonorbornene, coupled with the exocyclic double bond of the isopropylidene group, creates a unique electronic and steric environment that could facilitate or hinder such shifts.

Further research into the photochemistry and thermal behavior of 9-isopropylidenebenzonorbornene is necessary to fully elucidate the pathways and transition states involved in any potential 1,3-shifts or other intramolecular transformations.

Nucleophilic Attack and Electrophilic Addition Pathways

The electronic nature of 9-isopropylidenebenzonorbornene, characterized by the electron-rich π-systems of the aromatic ring and the exocyclic double bond, dictates its susceptibility to electrophilic attack. Conversely, the potential for nucleophilic attack would be directed towards any electron-deficient centers that may form during a reaction.

Electrophilic Addition: The exocyclic double bond of the isopropylidene group is a prime target for electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile (E+) on the π-bond, leading to the formation of a carbocation intermediate. This intermediate can then be intercepted by a nucleophile (Nu-). The regioselectivity and stereoselectivity of this addition are influenced by the steric hindrance imposed by the bulky benzonorbornene framework and the relative stability of the possible carbocationic intermediates.

Nucleophilic Attack: Direct nucleophilic attack on the neutral 9-isopropylidenebenzonorbornene molecule is generally unfavorable due to the electron-rich nature of the π-systems. However, under specific reaction conditions, such as in the presence of a strong activating group or a catalyst that can render a carbon atom electrophilic, nucleophilic attack may occur. For instance, epoxidation of the exocyclic double bond followed by ring-opening with a nucleophile would represent a pathway involving initial electrophilic attack followed by nucleophilic attack.

Thermal Decomposition Pathways and Transient Species Generation

The thermal stability of 9-isopropylidenebenzonorbornene and the nature of the species generated upon its decomposition are of significant interest in understanding its reactivity under high-energy conditions. The strained bicyclic system is expected to undergo retro-Diels-Alder reactions or other fragmentation pathways upon heating.

The thermal decomposition could potentially lead to the formation of transient species such as carbenes, radicals, or highly reactive intermediates. The specific pathways would be dependent on the temperature, pressure, and the presence of any trapping agents. Elucidating these pathways often requires sophisticated experimental techniques such as flash vacuum pyrolysis coupled with spectroscopic analysis to identify the short-lived intermediates.

Multistep Reaction Mechanisms and Rate-Determining Steps

For a given reaction of 9-isopropylidenebenzonorbornene, the proposed mechanism must be consistent with the experimentally observed rate law. For example, in an electrophilic addition reaction, the formation of the carbocation intermediate is often the rate-determining step. The energy profile of the reaction would show this step as having the highest activation energy.

| Reaction Type | Potential Intermediates | Plausible Rate-Determining Step |

| Electrophilic Addition | Carbocation | Formation of the carbocation |

| Thermal Decomposition | Radicals, Carbenes | Initial bond cleavage |

| Intramolecular Rearrangement | Diradical, Zwitterion | Initial bond-breaking or bond-forming event leading to the rearranged structure |

Table 1: Potential Intermediates and Rate-Determining Steps in Reactions of 9-Isopropylidenebenzonorbornene

Derivatives of Benzonorbornene, 9 Isopropylidene : Synthesis and Enhanced Reactivity

Fluorinated Benzonorbornene Derivatives

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, including reactivity, solubility, and thermal stability. ontosight.ai

Synthesis of 1,2,3,4-Tetrafluoro-9-isopropylidene-benzonorbornene

The synthesis of 1,2,3,4-tetrafluoro-9-isopropylidene-benzonorbornene is a multi-step process that involves the fluorination of the benzene (B151609) ring and the subsequent introduction of the isopropylidene group. ontosight.ai The characterization of this compound is typically achieved through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ontosight.ai

Table 1: Properties of 1,2,3,4-Tetrafluoro-9-isopropylidene-benzonorbornene

| Property | Value |

| Molecular Formula | C₁₄H₁₂F₄ nist.gov |

| Molecular Weight | 256.2387 g/mol nist.gov |

| CAS Registry Number | 51716-04-2 nist.gov |

This table summarizes key properties of the fluorinated derivative.

Dimethoxy-Substituted Benzonorbornene Derivatives

The introduction of electron-donating methoxy (B1213986) groups onto the benzonorbornene framework provides a contrasting electronic environment to the fluorinated derivatives.

Synthesis of 9-Isopropylidene-1,4-dimethoxy-benzonorbornene

The synthesis of 9-isopropylidene-1,4-dimethoxy-benzonorbornene can be achieved through various synthetic routes. One common method involves the methylation of hydroquinone (B1673460) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com

Table 2: Properties of 1,4-Dimethoxybenzene (a related precursor)

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ wikipedia.orgnih.gov |

| Molar Mass | 138.166 g·mol⁻¹ wikipedia.org |

| Appearance | White crystals wikipedia.org |

| Melting Point | 54 to 56 °C wikipedia.org |

| Boiling Point | 212.6 °C wikipedia.org |

This table provides data for 1,4-dimethoxybenzene, a key structural component.

Amino-Substituted Benzonorbornene Derivatives and Amide Formation

The introduction of an amino group to the benzonorbornene structure opens up possibilities for further functionalization, particularly through amide bond formation. Amide derivatives are of significant interest due to their presence in a wide range of biologically active molecules. sphinxsai.com

The synthesis of amide derivatives from an amino-substituted benzonorbornene would typically involve the reaction of the amino group with a carboxylic acid or its derivative. sphinxsai.comresearchgate.net This reaction, known as amidation, is a fundamental process in organic chemistry. The formation of the amide bond can be facilitated by various coupling agents or by activating the carboxylic acid. The resulting amide would link the benzonorbornene moiety to another chemical entity, allowing for the creation of a diverse range of new compounds with potentially interesting properties. The characterization of these amide derivatives would rely on standard spectroscopic methods like IR, ¹H-NMR, and elemental analysis to confirm the structure. sphinxsai.comresearchgate.net

Structure-Reactivity Relationship Studies of Modified Benzonorbornenes

The reactivity of the exocyclic double bond in 9-isopropylidenebenzonorbornene is significantly influenced by the electronic nature of substituents on the aromatic ring. This relationship has been systematically investigated through studies on the synthesis and subsequent electrophilic addition reactions of various aryl-substituted derivatives. These studies reveal a delicate interplay between steric and electronic effects that dictates the stereochemical outcome of the reactions.

Research led by L.A. Paquette and his collaborators provides a comprehensive examination of the stereochemical course of electrophilic additions to a series of aryl-substituted 9-isopropylidenebenzonorbornenes. The core of their investigation focused on how electron-donating and electron-withdrawing groups on a phenyl substituent at the C-2 position of the benzonorbornene framework influence the direction of attack by an electrophile on the exocyclic double bond.

To probe these effects, a series of derivatives were synthesized, primarily featuring a p-anisyl (electron-donating) or a p-nitrophenyl (electron-withdrawing) group. The general synthetic approach involved the reaction of benzyne (B1209423) with the appropriately substituted 6-phenylfulvene. This Diels-Alder reaction predominantly yields the isomer with the aryl group in the syn position relative to the benzene ring of the norbornene system.

The key to understanding the structure-reactivity relationship lies in the analysis of the products formed upon electrophilic addition. The two possible modes of attack are syn to the benzene ring and anti to the benzene ring. The ratio of the resulting syn and anti addition products serves as a direct measure of the facial selectivity of the reaction.

Key Research Findings:

A pivotal study investigated the oxymercuration-demercuration of these derivatives. The reaction involves the addition of a mercury-containing electrophile to the double bond, followed by reductive removal of the mercury species. The stereochemistry of the resulting alcohol product indicates the initial direction of electrophilic attack.

The results demonstrated a clear correlation between the electronic nature of the substituent and the preferred direction of attack. For derivatives bearing an electron-donating group, such as the p-anisyl substituent, there is a marked preference for syn attack. Conversely, the presence of an electron-withdrawing group, like the p-nitrophenyl substituent, leads to a predominance of anti attack.

These findings can be rationalized by considering the electronic stabilization of the transition state. An electron-donating group increases the electron density on the syn face of the molecule, thereby favoring the approach of the electrophile from that direction. In contrast, an electron-withdrawing group decreases the electron density on the syn face, making the anti face electronically more favorable for attack.

The table below summarizes the product distribution for the oxymercuration of two representative derivatives, highlighting the pronounced influence of the substituent on the stereochemical outcome.

| Derivative | Substituent | Product Ratio (syn:anti) |

| syn-2-(p-Anisyl)-9-isopropylidenebenzonorbornene | p-Anisyl (Electron-Donating) | Predominantly syn |

| syn-2-(p-Nitrophenyl)-9-isopropylidenebenzonorbornene | p-Nitrophenyl (Electron-Withdrawing) | Predominantly anti |

It is important to note that steric factors also play a role, although in this series of compounds, the electronic effects appear to be the dominant controlling element. The bulky aryl group at the C-2 position does exert some steric hindrance, but the clear reversal of facial selectivity with the change in the electronic nature of the substituent underscores the primary importance of electronic control in these systems.

Polymerization Studies and Materials Science Applications

Benzonorbornene, 9-Isopropylidene- as a Monomer in Polymer Synthesis

Benzonorbornene, 9-isopropylidene- serves as a monomer in polymer synthesis, belonging to the broader class of norbornene-type monomers. These monomers are notable for their high ring strain, which provides the thermodynamic driving force for ring-opening metathesis polymerization (ROMP). wikipedia.orgyoutube.com The presence of the benzofused ring and the isopropylidene group at the 9-position introduces specific steric and electronic features that influence its polymerization behavior and the properties of the resulting polymer. The rigid bicyclic structure of the norbornene core is known to impart high thermal stability and mechanical strength to the corresponding polymers.

Norbornene derivatives are frequently employed in ROMP to create highly functionalized polymers. nih.gov The development of well-defined organometallic catalysts has enabled the synthesis of a wide array of polymers from these monomers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The functional groups incorporated into the monomer structure can be tailored to achieve specific properties in the final polymer, such as enhanced solubility, specific reactivity for cross-linking, or the introduction of chromophores.

Ring-Opening Metathesis Polymerization (ROMP) of Benzonorbornene Derivatives

ROMP is a powerful and versatile chain-growth polymerization method for cyclic olefins, driven by the relief of ring strain. wikipedia.org The process involves an olefin metathesis reaction, which is the cleavage and reformation of carbon-carbon double bonds. youtube.com This technique is particularly well-suited for strained cyclic monomers like benzonorbornene and its derivatives. youtube.com The resulting polymers retain the double bonds in their backbone, which can be utilized for post-polymerization modifications.

The mechanism of ROMP initiated by well-defined catalysts, such as those based on ruthenium, is a well-studied process. wikipedia.org It proceeds through a series of metallacyclobutane intermediates. youtube.com The initiation step involves the reaction of the catalyst's metal-alkylidene complex with the monomer to form a new carbene species. youtube.com This is followed by the propagation step, where subsequent monomer units are added to the growing polymer chain. youtube.com

Ruthenium-Catalyzed ROMP

Ruthenium-based catalysts, often referred to as Grubbs' catalysts, are widely used for the ROMP of norbornene derivatives due to their remarkable functional group tolerance and stability towards air and moisture. rsc.orgrsc.org These catalysts, particularly the second and third generations, exhibit high activity and allow for the synthesis of well-defined polymers with controlled architectures. nih.gov The general structure of these catalysts features a ruthenium metal center coordinated to a carbene ligand and other supporting ligands. rsc.org

The choice of catalyst can influence the rate of polymerization and the stereochemistry of the resulting polymer. nih.gov For instance, third-generation ruthenium catalysts are known for their fast initiation rates. nih.gov The mechanism of Ru-catalyzed ROMP can be influenced by the structure of both the monomer and the catalyst, with factors such as steric bulk on the N-heterocyclic carbene (NHC) ligand of the catalyst playing a significant role. nih.gov

Stability and Properties of Benzonorbornadiene Polymers

Polymers derived from benzonorbornadiene and its derivatives are known for their notable thermal stability. rsc.org The rigid benzofused bicyclic structure of the repeating units contributes to a high glass transition temperature (Tg) and thermal decomposition temperature. For example, anion exchange membranes based on polynorbornene have shown decomposition temperatures exceeding 320°C. researchgate.net

The chemical stability of these polymers is also a key feature. For instance, certain polynorbornene-based anion exchange membranes have demonstrated excellent alkaline stability, retaining a significant percentage of their ionic conductivity even after prolonged exposure to hot alkaline solutions. researchgate.net The inherent properties of these polymers can be further enhanced by the incorporation of specific functional groups or by creating composite materials. For example, the addition of hyperbranched polysiloxane nanoparticles to a polyurethane matrix has been shown to substantially increase the thermal stability of the resulting hybrid material. mdpi.com

| Property | Observation | Source |

| Thermal Decomposition | Anion exchange membranes from triblock copolymers showed decomposition temperatures over 320°C. | researchgate.net |

| Alkaline Stability | Anion exchange membranes retained over 83.9% of their initial hydroxide (B78521) conductivity after 35 days in 1 M NaOH at 80°C. | researchgate.net |

| Enhanced Thermal Stability | The introduction of hyperbranched polysiloxane nanoparticles increased the integral procedural decomposition temperature of a polyurethane from 348°C to 859°C. | mdpi.com |

Control over Molecular Weight Dispersity in ROMP

A significant advantage of ROMP, particularly when using well-defined catalysts, is the ability to produce polymers with controlled molecular weights and low dispersity (Đ), which is a measure of the uniformity of the polymer chain lengths. rsc.org Achieving low dispersity is crucial for many applications as it leads to more predictable and uniform material properties.

For the ROMP of norbornene-substituted polyhedral oligomeric silsesquioxanes (POSS), it has been demonstrated that at a monomer concentration of 0.4 M, complete conversion can be achieved, leading to predictable molecular weights up to 1236 kDa and low dispersities (Đ ≤ 1.20). rsc.org The living nature of ROMP with certain catalysts allows for the synthesis of block copolymers by the sequential addition of different monomers. rsc.org

The control over molecular weight can be further refined through various strategies. For instance, the use of chain transfer agents (CTAs) in catalytic ROMP allows for the synthesis of polymers with desired molecular weights using significantly lower amounts of the expensive ruthenium catalyst. nih.gov Additionally, the initiation rate of the catalyst can be modulated, for example, by the addition of acids, which can lead to more controlled polymerizations and narrower molecular weight distributions. nih.gov

| Catalyst System/Monomer | Molecular Weight (Mn) | Dispersity (Đ) | Source |

| xx-NBL-o-PS (2) | 2.9 kg/mol | 1.04 | rsc.org |

| xx-NBL-m-PS (3) | 3.0 kg/mol | 1.06 | rsc.org |

| Norbornene-substituted POSS | ≤ 1236 kDa | ≤ 1.20 | rsc.org |

Applications in the Development of Polymers with Unique Properties

The unique combination of properties offered by polymers derived from benzonorbornene and its derivatives makes them attractive for a range of specialized applications. wikipedia.orgnih.gov Their high thermal stability, chemical resistance, and the ability to be functionalized open up possibilities for their use in demanding environments and advanced technologies. rsc.orgrsc.org

High Thermal Stability and Chemical Resistance

The inherent high thermal stability of the polynorbornene backbone makes these materials suitable for applications where resistance to high temperatures is critical. rsc.org For example, the thermal stability of benzonorbornadienone hydrazones has been noted to be significantly high. rsc.org This property is a direct result of the rigid, fused-ring structure of the monomer units.

The chemical resistance of these polymers is equally important. Their robust hydrocarbon backbone provides resistance to a variety of chemical environments. This has been demonstrated in the context of anion exchange membranes, which have shown impressive stability in highly alkaline conditions. researchgate.net The development of such chemically resistant polymers is crucial for applications in fuel cells, separation membranes, and other electrochemical devices. The thermal stability of polymers can also be significantly improved by creating composites, as seen with poly(ε-caprolactone)/chitosan membranes where the blend ratio influences the thermal decomposition temperature. mdpi.com Similarly, poly(norbornene sulfone)s exhibit excellent thermomechanical properties. researchgate.net

Low Dielectric Constants in Fluorinated Polymers

The quest for advanced materials with low dielectric constants (low-k) is a significant focus in the electronics industry, driven by the need for faster and more efficient microelectronic devices. Low-k materials are crucial for reducing signal delay, cross-talk, and power consumption in integrated circuits. Fluorinated polymers derived from benzonorbornene derivatives have emerged as promising candidates due to the unique properties imparted by fluorine atoms, such as high electronegativity, low polarizability, and the ability to create free volume within the polymer structure.

The incorporation of fluorine into polymers based on benzonorbornene-type monomers has been shown to be an effective strategy for lowering the dielectric constant. For instance, a linear fluorinated benzocyclobutene-type monomer, 4F-bis-BCB, has been synthesized and copolymerized with divinyl tetramethyl disiloxane-bisbenzocyclobutene (DVS-BCB). cjps.org The resulting copolymers, after thermal curing, exhibited excellent low dielectric properties. cjps.org Specifically, at a high frequency of 10 GHz, these materials demonstrated a dielectric constant (Dk) of less than 2.6 and a dielectric loss (Df) below 1.57 x 10⁻². cjps.org

These desirable dielectric properties are complemented by other advantageous characteristics, such as high hydrophobicity, with water contact angles exceeding 116°, and extremely low water absorption of less than 0.19% after being submerged in water for 60 hours at room temperature. cjps.org Furthermore, these materials show excellent planarization ability, with a surface roughness of less than 0.56 nm for a 3 μm-thick film. cjps.org This combination of properties makes such fluorinated benzocyclobutene-type polymers highly suitable for applications in high-frequency communication and high-density packaging technologies. cjps.org

Table 1: Dielectric and Physical Properties of a Fluorinated BCB-type Copolymer

| Property | Value | Frequency/Conditions |

| Dielectric Constant (Dk) | < 2.6 | 10 GHz |

| Dielectric Loss (Df) | < 1.57 x 10⁻² | 10 GHz |

| Water Contact Angle | > 116° | Room Temperature |

| Water Absorption | < 0.19% | 60 hours at Room Temperature |

| Surface Roughness | < 0.56 nm | 3 μm-thick film |

Copolymers and Composite Materials

The versatility of benzonorbornene, 9-isopropylidene- and its derivatives is further highlighted in their use in the development of copolymers and composite materials. By strategically combining different monomers, it is possible to tailor the properties of the resulting materials for specific applications.

A notable example is the copolymerization of fluorinated benzocyclobutene-type monomers (like 4F-bis-BCB) with other monomers such as divinyl tetramethyl disiloxane-bisbenzocyclobutene (DVS-BCB). cjps.org This approach allows for the creation of materials that not only possess low dielectric constants but also exhibit other desirable characteristics. The thermal-induced ring-opening copolymerization of these monomers, followed by a high-temperature curing process, leads to the formation of a cross-linked polymer network with enhanced thermal and mechanical stability. cjps.org

The resulting fully cured materials demonstrate a suite of properties that make them attractive for advanced electronic applications. cjps.org These include excellent low dielectric properties at high frequencies, significant hydrophobicity, minimal water absorption, and superior planarization capabilities. cjps.org The ability to form such high-performance materials through a relatively straightforward synthesis and processing route underscores the potential of these copolymers in fields like high-frequency communication and three-dimensional high-density packaging. cjps.org

Table 2: Components of a Low-k Benzocyclobutene-based Copolymer

| Monomer Component | Chemical Name | Role in Copolymer |

| 4F-bis-BCB | Linear Fluorinated Benzocyclobutene-type Monomer | Provides low dielectric properties and hydrophobicity |

| DVS-BCB | Divinyl tetramethyl disiloxane-bisbenzocyclobutene | Enhances processability and contributes to the polymer network |

Catalytic Applications and Ligand Design

Benzonorbornene, 9-isopropylidene- as a Building Block for Ligand Synthesis

The synthesis of effective ligands for catalysis often relies on the use of a robust and sterically defined molecular backbone. Benzonorbornene, 9-isopropylidene- serves as such a foundational structure, providing a rigid scaffold that can be chemically modified to introduce coordinating functional groups, most commonly phosphine (B1218219) moieties. nih.gov The primary advantage of this scaffold is the precise spatial arrangement it imposes on the ligating atoms, which is a critical factor in determining the selectivity and activity of the resulting catalyst.

The general approach to synthesizing ligands from a hydrocarbon building block like 9-isopropylidene-benzonorbornene involves the introduction of functional groups that can coordinate to a metal center. researchgate.net For instance, phosphine ligands, a cornerstone of homogeneous catalysis, can be prepared by functionalizing the aromatic ring of the benzonorbornene scaffold. nih.gov While specific synthetic routes for phosphine derivatives of 9-isopropylidene-benzonorbornene are not extensively detailed in the literature, the process would likely follow established methods for C-P bond formation on an aryl chassis. nih.gov

These methods could include:

Lithiation and reaction with a chlorophosphine: The aromatic ring of benzonorbornene can be deprotonated using a strong base, followed by quenching with an appropriate chlorophosphine (e.g., chlorodiphenylphosphine) to yield the desired phosphine ligand.

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-P bonds and could be employed to attach phosphine groups to a pre-functionalized (e.g., halogenated) benzonorbornene scaffold. researchgate.netorganic-chemistry.org

The 9-isopropylidene group, while not directly involved in coordination, plays a significant steric role, influencing the conformational preferences of the resulting ligand and the accessibility of the metal center it coordinates to.

| Ligand Synthesis Strategy | Description | Potential Application for Benzonorbornene, 9-isopropylidene- |

| Directed Ortho-metalation | Deprotonation of the aromatic ring directed by a functional group, followed by reaction with an electrophile. | Introduction of a phosphine group ortho to the bridgehead of the norbornene system. |

| Halogenation/Cross-Coupling | Introduction of a halogen onto the aromatic ring, followed by a palladium-catalyzed cross-coupling with a phosphine source. | Versatile method for introducing various phosphine groups at specific positions on the benzene (B151609) ring. |

| Functional Group Transformation | Conversion of an existing functional group (e.g., an amino or hydroxyl group) into a phosphine-containing moiety. | Could be used if a suitably functionalized 9-isopropylidene-benzonorbornene precursor is available. |

Role of Benzonorbornene Scaffolds in Catalytic Systems

The performance of a homogeneous catalyst is intimately linked to the steric and electronic properties of its ligands. The scaffold, or backbone, of a ligand is crucial as it forms the structural framework that holds the coordinating atoms in a specific geometry relative to the metal center. nih.gov The benzonorbornene scaffold provides a rigid bicyclic structure that minimizes conformational flexibility. This rigidity is highly desirable in ligand design as it can lead to more selective catalytic transformations.

The key roles of the benzonorbornene scaffold include:

Controlling the Bite Angle: For bidentate ligands (ligands with two coordinating atoms), the benzonorbornene backbone dictates the "bite angle" – the angle between the two coordinating atoms and the metal center. This angle is a critical parameter that influences the stability and reactivity of the catalytic complex.

Creating a Chiral Pocket: The inherent three-dimensional structure of the benzonorbornene framework can be exploited to create a chiral environment around the metal center. By using an enantiomerically pure form of a functionalized benzonorbornene ligand, it is possible to induce asymmetry in catalytic reactions, leading to the preferential formation of one enantiomer of the product. This is of paramount importance in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

Steric Shielding: The bulky nature of the benzonorbornene skeleton, further enhanced by the 9-isopropylidene group, creates a defined steric pocket around the metal. This steric hindrance can control which substrates can approach the metal center and in what orientation, thereby influencing the selectivity of the reaction.

| Scaffold Feature | Influence on Catalysis | Example of Catalytic Application |

| Rigidity | Reduces conformational flexibility, leading to higher selectivity. | Asymmetric hydrogenation, where a fixed ligand geometry is crucial for enantioselectivity. |

| Defined Bite Angle | Affects the electronic properties and stability of the metal complex. | Hydroformylation, where the bite angle can control the ratio of linear to branched products. |

| Steric Bulk | Controls substrate access to the metal center, influencing regioselectivity. | Cross-coupling reactions, where steric hindrance can favor the formation of specific isomers. nih.govmatthey.com |

| Chirality | Enables enantioselective catalysis. | Asymmetric synthesis of chiral molecules. researchgate.net |

Exploiting Electronic Properties for Enhanced Catalytic Activity

The electronic properties of a ligand play a crucial role in modulating the reactivity of the metal center to which it is coordinated. nih.govbham.ac.uk By tuning the electron-donating or electron-withdrawing nature of the ligand, it is possible to fine-tune the catalytic activity and selectivity of the metal complex. rsc.org Ligands act as electron donors to the metal, and the strength of this donation affects the electron density at the metal center. This, in turn, influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

In the case of ligands derived from 9-isopropylidene-benzonorbornene, the electronic properties can be modulated in several ways:

Substituents on the Aromatic Ring: The primary way to tune the electronic nature of the ligand is by introducing electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) onto the benzene ring of the benzonorbornene scaffold. rsc.org Electron-donating groups increase the electron density on the ligand, making it a stronger donor and increasing the electron density at the metal center. Conversely, electron-withdrawing groups decrease the electron density.

The 9-Isopropylidene Group: The isopropylidene group itself is generally considered to be electronically neutral or weakly electron-donating through induction. Its primary influence is steric rather than electronic. However, its presence can be contrasted with other derivatives, such as the fluorinated analogue 1,2,3,4-tetrafluoro-9-isopropylidene-benzonorbornene, where the strongly electron-withdrawing fluorine atoms would significantly alter the electronic properties of the ligand, making the metal center more electron-deficient. ontosight.ai

Nature of the Coordinating Atom: While phosphines are common, other coordinating atoms like nitrogen (in N-heterocyclic carbenes, for example) can be used. osti.gov The choice of the coordinating atom has a profound impact on the electronic properties of the ligand.

The ability to systematically vary these electronic parameters allows for the rational design of catalysts for specific applications. For instance, in palladium-catalyzed cross-coupling reactions, more electron-rich ligands often promote the initial oxidative addition step.

| Ligand Modification | Effect on Ligand Electronics | Impact on Metal Center | Potential Catalytic Consequence |

| Add Electron-Donating Group (e.g., -OCH₃) to Benzene Ring | Increases ligand electron density | Becomes more electron-rich | May accelerate oxidative addition in cross-coupling reactions. |

| Add Electron-Withdrawing Group (e.g., -CF₃) to Benzene Ring | Decreases ligand electron density | Becomes more electron-poor | May facilitate reductive elimination. |

| Replace PPh₂ with P(t-Bu)₂ | Increases ligand donor strength (more basic phosphine) | Becomes more electron-rich | Can increase catalytic activity but also steric hindrance. |

| Fluorination of Benzene Ring | Drastically decreases ligand electron density | Becomes significantly more electron-poor | Alters reactivity profile, potentially enabling different catalytic pathways. ontosight.ai |

Advanced Spectroscopic Analysis in Elucidating Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule with the complexity of 9-isopropylidenebenzonorbornene, various NMR experiments are employed to assign the signals of each proton and carbon atom and to understand the spatial relationships between them.

¹H NMR for Proton Chemical Shift Assignments

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity. For 9-isopropylidenebenzonorbornene, specific chemical shifts would be expected for the aromatic protons, the vinyl protons of the norbornene framework, the bridgehead protons, and the methyl protons of the isopropylidene group.

While the synthesis of 9-isopropylidenebenzonorbornene has been reported, detailed ¹H NMR spectral data, including specific chemical shifts and coupling constants, are primarily available in specialized chemical literature and are not broadly disseminated in public databases. Key research, such as the work by Muneyuki and Tanida on the cycloaddition of 6,6-dimethylfulvene (B1295306) with benzynes, would contain this foundational characterization data. acs.org

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in 9-isopropylidenebenzonorbornene gives a distinct signal in the spectrum. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it possible to distinguish between sp²-hybridized carbons (aromatic and olefinic) and sp³-hybridized carbons (aliphatic). The quaternary carbons, such as the one in the isopropylidene group and the bridgehead carbons, typically show signals of lower intensity.

A significant study by Tori et al. in Tetrahedron Letters specifically addresses the ¹³C signal assignment of 9-isopropylidenebenzonorbornene derivatives. acs.org This research utilizes the steric γ-effect to assign the chemical shifts, demonstrating the nuanced analysis required for such bridged systems. However, the complete dataset of these chemical shifts is contained within this specialized publication.

Nuclear Overhauser Effect (NOE) Experiments for Stereochemical Elucidation

The Nuclear Overhauser Effect (NOE) is an NMR technique that reveals the spatial proximity of nuclei. nist.gov By irradiating a specific proton, an enhancement in the signal of nearby protons (typically within 5 Å) can be observed, regardless of whether they are connected through bonds. researchgate.net This is particularly crucial for rigid molecules like 9-isopropylidenebenzonorbornene to determine its stereochemistry. For instance, NOE experiments could definitively establish the spatial relationship between the protons of the isopropylidene group and the protons on the benzonorbornene framework.

Detailed NOE studies on 9-isopropylidenebenzonorbornene would be found in advanced structural analysis publications but are not available in general chemical databases. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

The mass spectrum of 1,4-dihydro-9-isopropylidene-1,4-methanonaphthalene is available through the NIST WebBook database. nist.gov The spectrum shows a prominent molecular ion peak (M⁺) which confirms the molecular weight of the compound. The fragmentation pattern provides clues about the molecule's structure.

Table 1: Mass Spectrometry Data for 9-Isopropylidenebenzonorbornene

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment |

|---|---|---|

| 182 | 100 | [C₁₄H₁₄]⁺ (Molecular Ion) |

| 167 | 85 | [M - CH₃]⁺ |

| 141 | 30 | [M - C₃H₅]⁺ |

| 115 | 40 | [C₉H₇]⁺ (Indenyl cation) |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of chemical bonds. For 9-isopropylidenebenzonorbornene, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching for the aromatic ring (typically > 3000 cm⁻¹).

C-H stretching for the sp³-hybridized carbons of the norbornene skeleton (typically < 3000 cm⁻¹).

C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹).

C=C stretching for the isopropylidene group and the norbornene double bond (around 1650 cm⁻¹).

X-ray Diffraction for Solid-State Structure Determination

To date, there is no publicly available report of the single-crystal X-ray structure of 9-isopropylidenebenzonorbornene in crystallographic databases.

Chromatographic Techniques for Purity Assessment and Isolation

The purity assessment and isolation of the synthesized chemical compound, 9-isopropylidene-benzonorbornene, are critical steps to ensure the final product is free from starting materials, byproducts, and other impurities. Chromatographic techniques are indispensable tools for achieving high levels of purity and for the analytical determination of the purity percentage. The choice of a specific chromatographic method is largely dependent on the physicochemical properties of 9-isopropylidene-benzonorbornene, which is a relatively nonpolar and volatile compound.

Gas Chromatography (GC)

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like 9-isopropylidene-benzonorbornene. Its high resolution and sensitivity make it an excellent choice for assessing the purity of the final product.

Purity Assessment:

In a typical GC analysis, a small amount of the sample is injected into the instrument where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The separation is based on the differential partitioning of the sample's components between the mobile and stationary phases. For 9-isopropylidene-benzonorbornene, a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable due to the nonpolar nature of the analyte.

The retention time, the time it takes for a compound to travel through the column to the detector, is a characteristic feature of the compound under a specific set of chromatographic conditions. The presence of multiple peaks in the resulting chromatogram would indicate the presence of impurities. The purity of the 9-isopropylidene-benzonorbornene can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

For enhanced identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. This powerful hyphenated technique couples the separation capabilities of GC with the identification power of mass spectrometry, allowing for the determination of the molecular weight and fragmentation pattern of each separated component, thereby facilitating its structural elucidation. A GC-MS spectrum for 9-isopropylidene-benzonorbornene has been documented and is a key identifier for this compound. ontosight.ai

Isolation:

Preparative Gas Chromatography (Preparative GC) can be utilized for the isolation of small quantities of highly pure 9-isopropylidene-benzonorbornene. This technique operates on the same principles as analytical GC but uses larger columns and can handle larger sample volumes. As the separated components elute from the column, they can be collected in individual traps. This method is particularly useful for obtaining a very pure standard of the compound for reference purposes.

| Parameter | Typical Conditions for GC Analysis of 9-isopropylidene-benzonorbornene |

| Column | Nonpolar capillary column (e.g., DB-1, HP-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity assessment and purification of 9-isopropylidene-benzonorbornene. It is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile, although this is not a major concern for the target compound.

Purity Assessment:

For the analysis of a nonpolar compound like 9-isopropylidene-benzonorbornene, a reversed-phase HPLC method is the most appropriate choice. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

The purity of the sample is determined by injecting a solution of the compound into the HPLC system. The components of the mixture are separated based on their relative affinities for the stationary and mobile phases. A detector, typically a UV detector set at a wavelength where the benzonorbornene moiety absorbs strongly (around 260-270 nm), is used to monitor the eluent. The resulting chromatogram will show a major peak corresponding to 9-isopropylidene-benzonorbornene and potentially smaller peaks for any impurities. The purity can be quantified by comparing the peak areas.

Isolation:

Preparative HPLC is a widely used method for purifying larger quantities of compounds in a research setting. By scaling up the analytical method (using a larger column and higher flow rates), it is possible to isolate gram-scale quantities of 9-isopropylidene-benzonorbornene with high purity. The fractions corresponding to the main peak are collected as they elute from the system, and the solvent is subsequently removed to yield the purified compound.

| Parameter | Typical Conditions for HPLC Analysis of 9-isopropylidene-benzonorbornene |

| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detector | UV Detector at ~265 nm |

Column Chromatography

For the initial purification of larger quantities of 9-isopropylidene-benzonorbornene after its synthesis, traditional column chromatography is a cost-effective and efficient method.

Isolation:

This technique involves packing a glass column with a solid adsorbent (stationary phase), typically silica (B1680970) gel for a nonpolar compound like 9-isopropylidene-benzonorbornene. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column.

The separation occurs as the components of the mixture move down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For 9-isopropylidene-benzonorbornene, a nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio, would be effective. The fractions are collected sequentially as they elute from the bottom of the column. The composition of each fraction is monitored by a simple technique like Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. These pure fractions are then combined, and the solvent is evaporated to yield the purified 9-isopropylidene-benzonorbornene.

| Parameter | Typical Conditions for Column Chromatography of 9-isopropylidene-benzonorbornene |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane) |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Theoretical and Computational Chemistry Studies

Quantum Chemical Studies on Benzonorbornene Systems

Quantum chemical studies are fundamental to understanding the behavior of molecules at the electronic level. For benzonorbornene systems, including the 9-isopropylidene derivative, these studies would typically involve applying the principles of quantum mechanics to calculate the molecule's wave function and its associated properties. Such calculations can elucidate the geometric and electronic structure, the energies of molecular orbitals, and the distribution of electron density.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations focus on the electron density as the fundamental property, which simplifies the computational complexity compared to traditional wave function-based methods while often providing a high degree of accuracy.

For 9-isopropylidene-benzonorbornene, DFT calculations would be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's reactivity, with a smaller gap generally indicating higher reactivity. Furthermore, DFT can generate electron density maps and electrostatic potential maps, which would visualize the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule with a rigid bicyclic framework like 9-isopropylidene-benzonorbornene, the number of possible conformations is limited compared to more flexible molecules. However, even small variations in bond angles and dihedral angles can have a significant impact on the molecule's stability and properties.

Computational methods can be used to map the potential energy surface of the molecule, identifying the lowest energy (most stable) conformation and the energy barriers between different conformations. This "energy landscape" is crucial for understanding the molecule's dynamic behavior. While specific conformational analyses for 9-isopropylidene-benzonorbornene are not readily found in the literature, the principles of such studies on substituted bicyclic systems are well-documented. guidechem.comnih.gov The analysis would focus on the orientation of the isopropylidene group relative to the benzonorbornene skeleton and any associated strain.

Computational Prediction of Reaction Pathways and Intermediates

A significant application of computational chemistry is the prediction of reaction mechanisms. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely pathway for a chemical reaction. This includes identifying any transient intermediates that may be formed.

For 9-isopropylidene-benzonorbornene, computational studies could predict the outcomes of various reactions, such as additions to the exocyclic double bond or reactions involving the aromatic ring. For example, the mechanism of electrophilic addition to the isopropylidene group could be modeled to determine the stereochemical outcome and the stability of the resulting carbocation intermediate. Similarly, the feasibility of pericyclic reactions, such as Diels-Alder reactions where the endocyclic double bond of the norbornene moiety could act as a dienophile, could be investigated. These predictive studies are invaluable for designing new synthetic routes and understanding reactivity.

Molecular Dynamics Simulations (if applicable to specific derivatives)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a molecule, including its vibrational modes and conformational changes.

While MD simulations are more commonly applied to larger systems like proteins or polymers, they can be useful for studying the behavior of smaller molecules like 9-isopropylidene-benzonorbornene in different environments, such as in solution. For instance, an MD simulation could model the interaction of the molecule with solvent molecules, providing insights into solvation effects on its conformation and reactivity. If this molecule were to be incorporated into a larger assembly, such as a polymer or a material, MD simulations would be essential for understanding the dynamics and properties of the resulting composite material.

Future Research Directions and Emerging Applications

Exploration of Novel Benzonorbornene, 9-Isopropylidene- Derivatives

A primary avenue of future research will undoubtedly focus on the synthesis and characterization of novel derivatives of Benzonorbornene, 9-isopropylidene-. The existing benzonorbornene skeleton can be systematically modified to introduce a wide array of functional groups, leading to new molecules with tailored properties.